molecular formula C8H7BrN2O3 B573101 Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate CAS No. 1338247-45-2

Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate

Cat. No. B573101
CAS RN: 1338247-45-2
M. Wt: 259.059
InChI Key: RDADUEJATQDSOH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a member of the imidazo[2,1-b][1,3]oxazine family, which has been shown to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties. In

Mechanism of Action

The exact mechanism of action of Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are essential for cancer cell survival. Specifically, this compound has been shown to inhibit the activity of DNA topoisomerase I and II, which are enzymes that are involved in DNA replication and repair. By inhibiting these enzymes, Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapeutic, Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate has also been shown to possess a range of other biochemical and physiological effects. For example, studies have demonstrated that this compound has potent antiviral activity against a range of viruses, including HIV-1 and herpes simplex virus. Additionally, Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate has been shown to possess antibacterial activity against a range of gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate in lab experiments is its potency and selectivity. This compound has been shown to possess potent activity against cancer cells, viruses, and bacteria, while exhibiting minimal toxicity to normal cells. Additionally, the multi-step synthesis method for this compound is well-established and relatively straightforward, making it a viable option for large-scale production.
One of the limitations of Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its effects.

Future Directions

There are several potential future directions for research on Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate. One area of interest is in the development of novel therapeutic agents based on this compound. For example, researchers could explore the synthesis of analogs of Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate with improved solubility or selectivity for specific cancer cell types.
Another area of interest is in the elucidation of the exact mechanism of action of Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate. Researchers could conduct further studies to determine the specific enzymes or pathways targeted by this compound, which could provide insights into the development of new cancer therapies.
Finally, researchers could explore the potential of Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate as a tool for studying the biology of cancer cells. For example, this compound could be used to investigate the role of DNA topoisomerases in cancer cell survival or to identify novel targets for cancer therapy.

Synthesis Methods

The synthesis of Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with ethyl glyoxylate to form 2-oxo-1,2-dihydroquinoline-3-carbonitrile. This intermediate is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form the corresponding imidazolidin-2-one derivative. Finally, treatment of this intermediate with methyl chloroformate and triethylamine leads to the formation of Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate.

Scientific Research Applications

Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate has potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.

properties

IUPAC Name

methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-13-7(12)5-4-11-6(9)2-3-14-8(11)10-5/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDADUEJATQDSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(C=COC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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